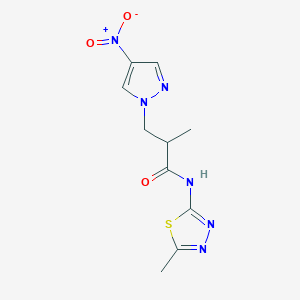
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide
概要
説明
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-nitro-1H-pyrazol-1-yl)propanamide is a complex organic compound that belongs to the class of thiadiazole derivatives. This compound features a thiadiazole ring, a nitro group, and a pyrazole ring, making it a molecule of interest in various scientific research fields due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole and pyrazole rings. One common synthetic route is the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a suitable solvent, followed by cyclization with thiourea at reflux temperature in methanol. The resulting intermediate is then further reacted with 4-nitro-1H-pyrazole to form the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group in the pyrazole ring can be further oxidized under specific conditions.
Reduction: : The nitro group can be reduced to an amino group, altering the compound's properties.
Substitution: : The thiadiazole and pyrazole rings can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Typical reducing agents are tin (Sn) and iron (Fe) in acidic conditions.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Nitroso derivatives or other oxidized forms of the nitro group.
Reduction: : Amino derivatives of the nitro group.
Substitution: : Substituted thiadiazole and pyrazole derivatives.
科学的研究の応用
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its biological activity may be explored for antimicrobial, antifungal, or anticancer properties.
Medicine: : Potential use in drug development, particularly in targeting specific biological pathways.
Industry: : It may find applications in the development of new materials or chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the nitro group may interact with enzymes or receptors, leading to biological responses. The thiadiazole and pyrazole rings may also play a role in binding to biological targets, influencing the compound's activity.
類似化合物との比較
This compound is unique due to its specific combination of functional groups and rings. Similar compounds include other thiadiazole and pyrazole derivatives, which may have different substituents or functional groups. These compounds may exhibit similar or distinct biological activities, depending on their structure.
List of Similar Compounds
1,3,4-thiadiazole derivatives
1H-pyrazole derivatives
Nitro-substituted heterocycles
特性
IUPAC Name |
2-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-3-(4-nitropyrazol-1-yl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N6O3S/c1-6(4-15-5-8(3-11-15)16(18)19)9(17)12-10-14-13-7(2)20-10/h3,5-6H,4H2,1-2H3,(H,12,14,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEBXNQLOLBBDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C(C)CN2C=C(C=N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-(4-FLUOROBENZYL)-1H-PYRAZOL-4-YL]-2-SULFANYL-4(3H)-QUINAZOLINONE](/img/structure/B4377319.png)
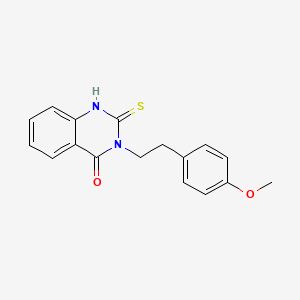
![2-[5-(1,3-benzodioxol-5-yl)-1H-pyrazol-3-yl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4377339.png)
![7-bromo-3-chloro-4-(difluoromethoxy)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-benzothiophene-2-carboxamide](/img/structure/B4377345.png)
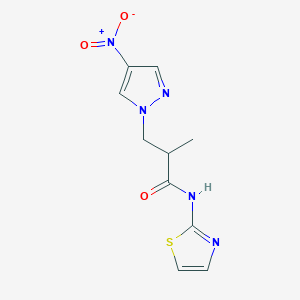

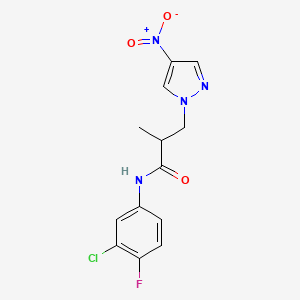
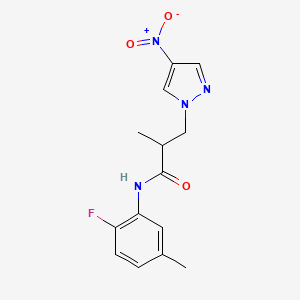
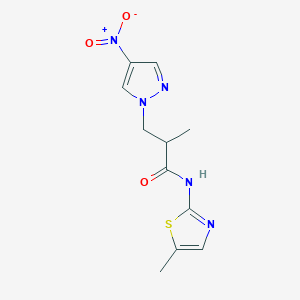
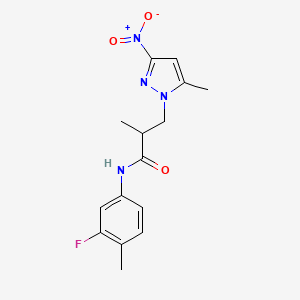
![1-[3,5-BIS(DIFLUOROMETHYL)-5-HYDROXY-4,5-DIHYDRO-1H-PYRAZOL-1-YL]-2-{[4-(4-METHOXYPHENYL)-2-PYRIMIDINYL]SULFANYL}-1-ETHANONE](/img/structure/B4377419.png)
![N-(1-benzyl-1H-1,2,4-triazol-3-yl)-5-[(2,4-dichlorophenoxy)methyl]-2-furamide](/img/structure/B4377428.png)
![4-CYCLOPROPYL-5-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4377431.png)
![4-(1,3-DIMETHYL-1H-PYRAZOL-4-YL)-5-[1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-YL]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE](/img/structure/B4377442.png)
